molecular formula C3H14O5 B14562084 Propanal;tetrahydrate CAS No. 61899-58-9

Propanal;tetrahydrate

Cat. No.: B14562084
CAS No.: 61899-58-9
M. Wt: 130.14 g/mol
InChI Key: LTTDZHOFCCOILP-UHFFFAOYSA-N
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Description

Propanal;tetrahydrate: is an organic compound with the chemical formula C₃H₆O propionaldehyde and is a three-carbon aldehyde. This compound is a colorless, flammable liquid with a pungent and fruity odor. It is produced on a large scale industrially and is of significant interest in both laboratory and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanal can be synthesized by the oxidation of propan-1-ol using acidified potassium dichromate (VI). The reaction involves heating the mixture and distilling off the propanal as it forms to prevent further oxidation to propanoic acid .

Industrial Production Methods: Industrially, propanal is produced by the hydroformylation of ethylene. The reaction involves the addition of carbon monoxide and hydrogen to ethylene, resulting in the formation of propanal .

Chemical Reactions Analysis

Types of Reactions: Propanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Aldol Condensation: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

    Oxidation: Propanoic acid.

    Reduction: Propan-1-ol.

    Aldol Condensation: β-hydroxy aldehydes or ketones.

Mechanism of Action

The mechanism of action of propanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical processes. Propanal can also undergo nucleophilic addition reactions due to the presence of the carbonyl group, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Formaldehyde (Methanal): A simpler aldehyde with one carbon atom.

    Acetaldehyde (Ethanal): A two-carbon aldehyde.

    Butyraldehyde (Butanal): A four-carbon aldehyde.

Uniqueness: Propanal is unique due to its three-carbon structure, which makes it an intermediate between simpler aldehydes like formaldehyde and more complex ones like butyraldehyde. Its reactivity and applications in various fields, such as astrochemistry and material science, highlight its importance .

Properties

CAS No.

61899-58-9

Molecular Formula

C3H14O5

Molecular Weight

130.14 g/mol

IUPAC Name

propanal;tetrahydrate

InChI

InChI=1S/C3H6O.4H2O/c1-2-3-4;;;;/h3H,2H2,1H3;4*1H2

InChI Key

LTTDZHOFCCOILP-UHFFFAOYSA-N

Canonical SMILES

CCC=O.O.O.O.O

Origin of Product

United States

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